3-Methyl-4-nitropyridine

Vue d'ensemble

Description

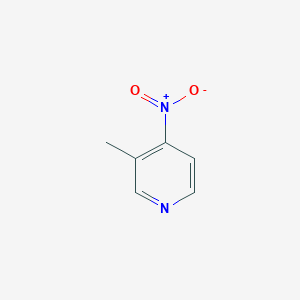

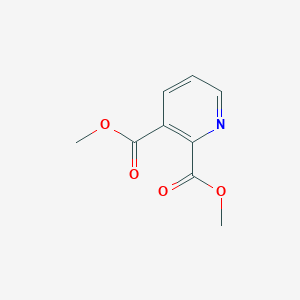

3-Methyl-4-nitropyridine is a chemical compound with the molecular formula C6H6N2O2 . It is a substituted nitropyridine that can be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . It may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .

Synthesis Analysis

The synthesis of 3-Methyl-4-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Molecular Structure Analysis

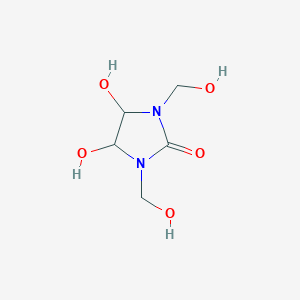

The molecular structure of 3-Methyl-4-nitropyridine is characterized by the presence of a pyridine ring with a nitro group (-NO2) and a methyl group (-CH3) attached to it . The InChI code for the compound is 1S/C6H6N2O2/c1-5-4-7-3-2-6 (5)8 (9)10/h2-4H,1H3 .

Chemical Reactions Analysis

3-Methyl-4-nitropyridine undergoes various chemical reactions. For instance, it can react with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Physical And Chemical Properties Analysis

3-Methyl-4-nitropyridine has a molecular weight of 138.12 g/mol . It has a topological polar surface area of 58.7 Ų and a complexity of 132 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .

Applications De Recherche Scientifique

Synthesis of Azaindoles

3-Methyl-4-nitropyridine: is used as a starting material in the synthesis of various azaindoles, which are important heterocyclic compounds with a wide range of biological activities. This compound facilitates the preparation of ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles .

Nonlinear Optical Applications

This compound has been studied for its potential in nonlinear optical applications due to its ability to facilitate three-wave interactions such as second harmonic generation, frequency conversion, and parametric amplification .

Optical Property Research

The linear and second-order nonlinear optical properties of 3-Methyl-4-nitropyridine have been theoretically investigated, which is crucial for the development of new optical materials with desired characteristics .

Organic Synthesis

3-Methyl-4-nitropyridine: can undergo various chemical reactions to form different organic compounds. For example, it can react in specific conditions to form 2-amino-5-nitropyridine, showcasing its versatility in organic synthesis .

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which 3-methyl-4-nitropyridine belongs, are known to interact with various biological targets, influencing numerous biochemical processes .

Mode of Action

The mode of action of 3-Methyl-4-nitropyridine involves its interaction with these targets, leading to changes at the molecular level .

Biochemical Pathways

It’s known that nitropyridines can be involved in various reactions, leading to the synthesis of different compounds .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted .

Result of Action

The compound’s interactions with its targets would lead to changes at the molecular and cellular levels, influencing various biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-4-nitropyridine . These factors could include temperature, pH, and the presence of other substances that could interact with the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-4-7-3-2-6(5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAWSMUOLFSNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168372 | |

| Record name | 3-Picoline, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-nitropyridine | |

CAS RN |

1678-53-1 | |

| Record name | 3-Methyl-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Picoline, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Picoline, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?

A1: The molecular formula of 3-Methyl-4-nitropyridine N-oxide is C6H6N2O3, and its molecular weight is 154.12 g/mol. []

Q2: What spectroscopic data is available for characterizing 3-Methyl-4-nitropyridine N-oxide?

A2: Researchers have used various spectroscopic techniques to characterize POM, including:

- Raman spectroscopy: Provides information about vibrational modes, particularly useful for studying pressure-induced phase transitions. []

- IR spectroscopy: Used to study the interactions between POM molecules and solvents. [, ]

- NMR spectroscopy: Complements IR spectroscopy in understanding POM's behavior in different solvents. [, ]

- UV-Vis spectroscopy: Helps to analyze the electronic transitions and intramolecular charge transfer within POM molecules. []

Q3: How does the crystal structure of 3-Methyl-4-nitropyridine N-oxide contribute to its nonlinear optical properties?

A3: POM crystallizes in a non-centrosymmetric space group, which is essential for exhibiting second-order nonlinear optical (NLO) properties such as second harmonic generation (SHG). [, , , , , , ] The arrangement of molecules within the crystal lattice significantly influences the bulk NLO efficiency. [, ] For instance, POM exhibits negative linear compressibility at low pressure due to the weak CH⋯O bonded supramolecular framework, which collapses under pressure, impacting its SHG efficiency. []

Q4: How has computational chemistry been used to study 3-Methyl-4-nitropyridine N-oxide?

A4: Computational studies have provided valuable insights into various aspects of POM:

- Molecular geometry and electronic structure: Ab initio calculations have been employed to determine the dipole moment, quadrupole moments, and charge distribution within the POM molecule. [, , ]

- Nonlinear optical properties: Researchers have used semi-empirical and ab initio methods to calculate the polarizability and hyperpolarizability of POM, relating these properties to its NLO behavior. [, , ] These studies have also investigated the influence of electron correlation effects and the validity of different theoretical approaches. [, ]

- Influence of crystal packing: Computational models have been developed to understand how intermolecular interactions within the crystal lattice affect POM's linear and nonlinear optical properties. [, , ]

Q5: How does methyl substitution in 3-Methyl-4-nitropyridine N-oxide affect its dipole moment compared to 4-nitropyridine N-oxide?

A5: Experimental and computational studies have demonstrated that methyl substitution in POM leads to a small reduction in the dipole moment compared to 4-nitropyridine N-oxide (NPO). [] The electronic effects of methyl substitution are localized and significantly smaller than previously thought. []

Q6: What is known about the solubility and dissolution of 3-Methyl-4-nitropyridine N-oxide?

A6: The solubility of POM varies depending on the solvent. Studies have shown that its solubility is highest in acetone-water mixtures with a water mole fraction of around 0.5. [, ] The interaction between POM molecules and solvent molecules plays a crucial role in its dissolution behavior. [, ]

Q7: How does the choice of solvent influence the crystal growth and defect formation in 3-Methyl-4-nitropyridine N-oxide?

A7: The solvent used for crystal growth significantly impacts the kinetics of crystal growth and the types of defects formed in POM crystals. [, ] Different solvents can affect the growth rates of individual crystal faces and the overall quality of the crystals. [, ]

Q8: What are the potential applications of 3-Methyl-4-nitropyridine N-oxide?

A8: POM has shown great potential for various applications, particularly in the field of nonlinear optics:

- Frequency doubling devices: POM's high nonlinear optical coefficients make it a promising candidate for efficient frequency doubling devices, especially in integrated optics applications. [, ]

- Optical parametric amplifiers and oscillators: POM's phase-matching properties make it suitable for use in optical parametric amplifiers (OPAs) and oscillators, enabling the generation of tunable light sources. [, ]

- Acousto-optic devices: Research suggests that POM possesses favorable acousto-optic properties, making it suitable for applications in light deflectors and modulators. []

Q9: What are the future directions for research on 3-Methyl-4-nitropyridine N-oxide?

A9: Ongoing research on POM focuses on:

- Improving crystal quality: Developing new crystal growth techniques to minimize defects and enhance the optical quality of POM crystals is crucial for its practical applications. [, ]

- Exploring new device architectures: Integrating POM into novel device designs, such as thin-film waveguides and photonic crystals, could further enhance its performance and enable new functionalities. [, ]

- Investigating structure-property relationships: Furthering the understanding of how molecular modifications and crystal engineering approaches affect the linear and nonlinear optical properties of POM and its derivatives. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)